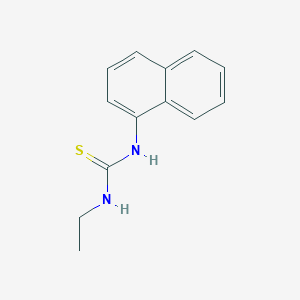

1-(1-Naphthyl)-3-ethylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid . The naphthols are naphthalene homologues of phenol .

Synthesis Analysis

1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis

The molecular structure of 1-Naphthol consists of a naphthalene ring with a hydroxyl group attached .Chemical Reactions Analysis

1-Naphthol undergoes most reactions typical to naphthylamine and primary amines such as diazotation .Physical and Chemical Properties Analysis

1-Naphthol has a molar mass of 144.17 g/mol, appears as a colorless or white solid, and has a density of 1.10 g/cm³ . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .科学的研究の応用

Electropolymerization and Material Synthesis

One study discusses the synthesis and electrochemical polymerization of poly [3-(1-naphthylthiophene)], synthesized by a coupling reaction involving a 1-naphthyl Grignard reagent. This research highlights the potential application of naphthylthiourea derivatives in the development of conductive polymers, which are crucial for electronic and optoelectronic devices (Dogbéavou et al., 1997).

Environmental Monitoring

Another study explores the relationship between urinary concentrations of ethylenethiourea (ETU), a degradation product of certain fungicides, and hormone concentrations in adolescent males. This work underscores the importance of monitoring environmental contaminants and their potential impacts on human health, suggesting that similar thiourea compounds could be relevant in environmental and health studies (Freire et al., 2021).

Catalysis and Organic Synthesis

Research into the structure-enantioselectivity effects of isothioureas as catalysts for the kinetic resolution of alcohols indicates the potential utility of thiourea derivatives in asymmetric synthesis. This application is vital for the production of enantiomerically pure compounds, which are often required in pharmaceuticals (Belmessieri et al., 2011).

Protective Groups in Synthesis

The use of the (1-naphthyl)propargyl group as a protecting group for alcohols in glycosylation reactions, showcasing the strategic use of naphthyl-derived compounds in the synthesis of complex molecules. This application is particularly relevant in the field of carbohydrate chemistry, where selective protection and deprotection are critical (Crich et al., 2006).

Analytical Chemistry and Sensing

A study on fluorescent naphthylthioureas demonstrates the influence of hydroxymethyl groups on the fluorescence signaling recognition of anions, highlighting the application of naphthylthiourea derivatives in the development of fluorescent sensors. These sensors can be used for the selective detection of anions, which is important in environmental monitoring and diagnostics (Qian & Liu, 2003).

作用機序

Safety and Hazards

将来の方向性

特性

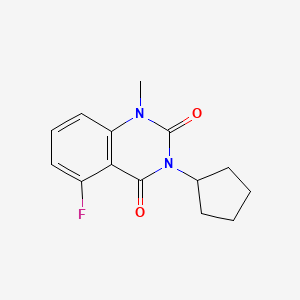

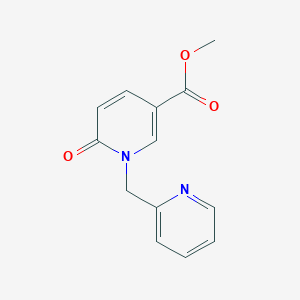

IUPAC Name |

1-ethyl-3-naphthalen-1-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZARPESAKEPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)

![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)